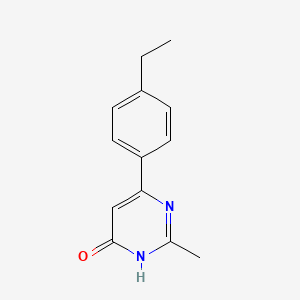

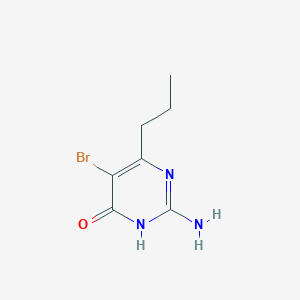

6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved. It would also discuss the yield and purity of the final product.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and stability. It would also look at how changes in conditions (like temperature or pH) affect these reactions.Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and reactivity. It could also involve computational predictions of these properties.Aplicaciones Científicas De Investigación

1. Synthetic Cathinones in Forensic Toxicology

Field : Forensic Toxicology

Application : Synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis, have been identified as novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .

Methods : Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .

Results : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022. They described their structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance .

2. Photodynamic Antimicrobial Activity

Field : Medicinal Chemistry

Application : A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .

Methods : The compound was synthesized with a reaction yield close to 50%. TEtPP exhibited excellent photophysical properties and was thereby assessed as a potential agent for antibacterial photodynamic therapy .

Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

3. Antimicrobial and Anticancer Evaluation

Field : Medicinal Chemistry

Application : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .

Methods : The compounds were synthesized and their antimicrobial and anticancer potential was evaluated in vitro .

Results : One of the compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli . Another compound, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

4. Photodynamic Antimicrobial Activity

Field : Medicinal Chemistry

Application : The 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin showed adequate quantum yields of singlet oxygen and fluorescence, which inhibited the growth of P. aeruginosa, S. aureus, and MRSA bacteria .

Methods : The compound was synthesized and its photophysical properties were evaluated. The compound was then used in photodynamic therapy to inhibit the growth of bacteria .

Results : The compound showed adequate quantum yields of singlet oxygen and fluorescence, which inhibited the growth of P. aeruginosa, S. aureus, and MRSA bacteria .

5. Antimicrobial and Anticancer Evaluation

Field : Medicinal Chemistry

Application : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .

Methods : The compounds were synthesized and their antimicrobial and anticancer potential was evaluated in vitro .

Results : 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli . Another compound, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

6. Oxalic Acid Derivative

Field : Organic Chemistry

Application : Oxalic acid, monoamide, N-(4-ethylphenyl)-, isobutyl ester is a compound with potential applications in various fields due to its unique structure .

Methods : The compound can be synthesized and its properties can be studied using various chemical techniques .

Results : The compound has a unique structure with a total of 37 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also look at how to safely handle and dispose of the compound.

Direcciones Futuras

This would involve a discussion of unanswered questions about the compound and suggestions for future research. This could include potential applications, new reactions to explore, or improvements to the synthesis process.

I hope this helps! If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

4-(4-ethylphenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-10-4-6-11(7-5-10)12-8-13(16)15-9(2)14-12/h4-8H,3H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETZKPGEABCKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)

![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)

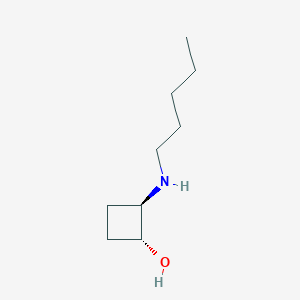

![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)

![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)

![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

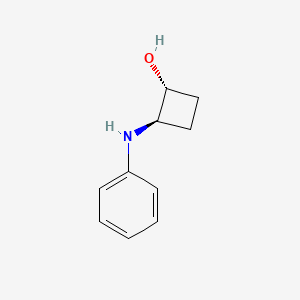

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)

![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)

![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)

![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)